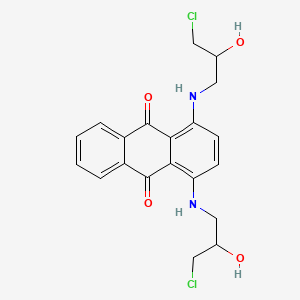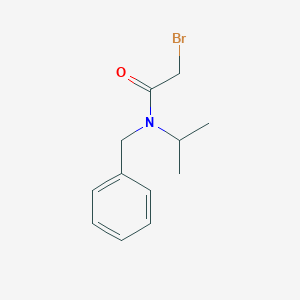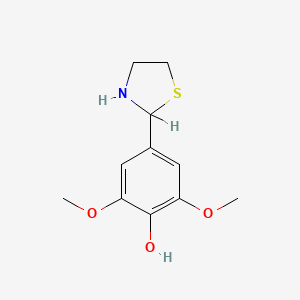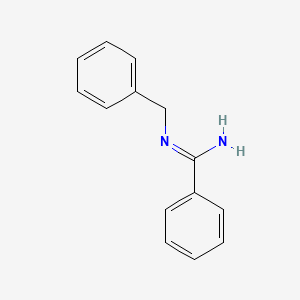
ethyl 3-(3-hydroxyphenyl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C11H10O3 It is a derivative of phenylpropanoids and contains an ethyl ester group, a hydroxyphenyl group, and a prop-2-ynoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-hydroxyphenyl)prop-2-ynoate typically involves the reaction of 3-hydroxybenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to elevated temperature
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide, room temperature
Major Products Formed
Oxidation: Ethyl 3-(3-oxophenyl)prop-2-ynoate
Reduction: Ethyl 3-(3-hydroxyphenyl)prop-2-ene or ethyl 3-(3-hydroxyphenyl)propanoate
Substitution: Ethyl 3-(3-alkoxyphenyl)prop-2-ynoate or ethyl 3-(3-acetoxyphenyl)prop-2-ynoate
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological activities, such as anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of ethyl 3-(3-hydroxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the alkyne moiety can participate in covalent bonding or π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate can be compared with other similar compounds, such as:
Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate: Similar structure but with the hydroxy group in the ortho position, leading to different reactivity and properties.
Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate: Similar structure but with the hydroxy group in the para position, affecting its chemical behavior and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.
This compound is unique due to its specific substitution pattern and the presence of both hydroxy and alkyne functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10O3 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
ethyl 3-(3-hydroxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H10O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2H2,1H3 |
InChI-Schlüssel |
QOGHZECHMZRNGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 5-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B8750667.png)
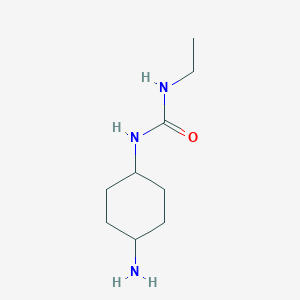
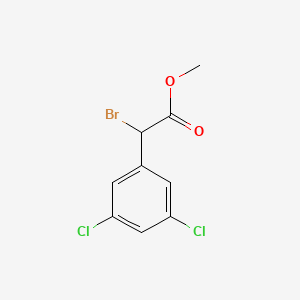
![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8750681.png)
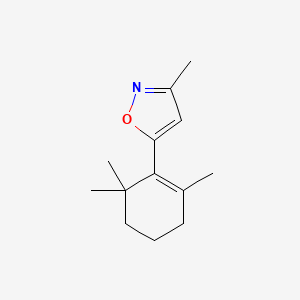
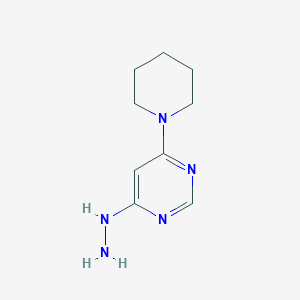
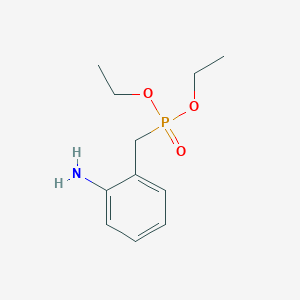
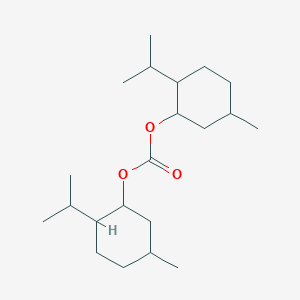
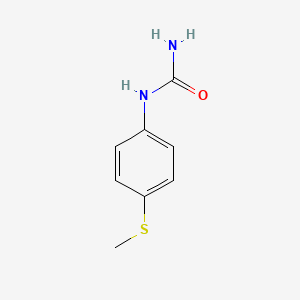
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B8750735.png)
